N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide is a complex organic compound that features both indole and quinazoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Moiety: Starting with a suitable precursor, such as tryptamine, the indole ring is constructed through cyclization reactions.
Quinazoline Synthesis: The quinazoline ring is synthesized separately, often starting from anthranilic acid derivatives.
Coupling Reaction: The indole and quinazoline intermediates are then coupled through a series of condensation reactions, typically involving amide bond formation under conditions such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The indole and quinazoline rings can be oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can target the carbonyl groups present in the quinazoline moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce alcohol derivatives of the quinazoline moiety.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide involves its interaction with specific molecular targets. The indole moiety can interact with proteins and enzymes, potentially inhibiting their activity. The quinazoline moiety may bind to DNA or RNA, affecting gene expression and cellular function. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-2-thioxo-1H-quinazolin-3-yl)hexanamide: Similar structure but with a thioxo group instead of a sulfanylidene group.
N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-2-oxo-1H-quinazolin-3-yl)hexanamide: Similar structure but with an oxo group instead of a sulfanylidene group.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide is unique due to the presence of both indole and quinazoline moieties, which confer distinct chemical and biological properties. The sulfanylidene group also adds to its uniqueness, potentially affecting its reactivity and interactions with biological targets.
Properties
CAS No. |
438574-71-1 |
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Molecular Formula |
C24H26N4O2S |
Molecular Weight |
434.56 |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide |
InChI |
InChI=1S/C24H26N4O2S/c29-22(25-14-13-17-16-26-20-10-5-3-8-18(17)20)12-2-1-7-15-28-23(30)19-9-4-6-11-21(19)27-24(28)31/h3-6,8-11,16,26H,1-2,7,12-15H2,(H,25,29)(H,27,31) |
InChI Key |
LLFIHSWZMQQIOW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=S |
solubility |
not available |
Origin of Product |
United States |
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